N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide
CAS No.: 899966-76-8
Cat. No.: VC7458283
Molecular Formula: C21H19N5O3
Molecular Weight: 389.415
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899966-76-8 |
|---|---|
| Molecular Formula | C21H19N5O3 |
| Molecular Weight | 389.415 |
| IUPAC Name | 2-(3-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
| Standard InChI | InChI=1S/C21H19N5O3/c1-14-6-8-16(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-5-3-4-15(2)10-17/h3-11,13H,12H2,1-2H3,(H,24,27) |
| Standard InChI Key | PIDOBKSRAGAEPX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)C |
Introduction
Synthesis Pathway
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide likely involves:
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Formation of Pyrazolo[3,4-d]pyrimidine Core:
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Starting from a β-keto ester or diketone precursor.
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Reaction with hydrazine derivatives to form the pyrazole ring.
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Cyclization with a suitable reagent (e.g., formamide or urea) to construct the pyrimidine ring.
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Functionalization:
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Introduction of the p-tolyl group via alkylation or arylation reactions.
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Formation of the acetamide linkage through condensation with an appropriate acyl chloride or ester.
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Etherification to attach the m-tolyloxy group.
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This multi-step synthetic route aligns with established methodologies for heterocyclic compounds such as those described in patents and research articles on pyrazolo[3,4-d]pyrimidines .
3.1. Pharmacological Activities
Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities:
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Kinase Inhibition: These compounds often inhibit protein kinases such as SGK1 (serum and glucocorticoid-regulated kinase), which are implicated in inflammatory diseases and cancer .
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Anti-inflammatory Effects: Structural analogs have shown potential as COX-2 inhibitors or 5-lipoxygenase inhibitors, reducing inflammation without severe gastrointestinal side effects .
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Anticancer Properties: Related compounds selectively target tumor cells by interfering with purine biosynthesis or other metabolic pathways .
3.2. Molecular Docking Studies
In silico studies on similar compounds suggest strong binding affinities to active sites of enzymes like COX-2 and SGK1. These interactions are mediated by hydrogen bonding and hydrophobic interactions involving the ketone and amide groups .
4.1. Structural Analogues
Several studies have explored derivatives of pyrazolo[3,4-d]pyrimidines:
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Substituted derivatives with phenoxy or alkoxy groups exhibit enhanced selectivity for specific enzymes .
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Modifications at positions 1 and 5 influence biological activity significantly.
4.2. Biological Testing
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